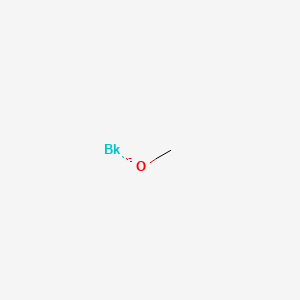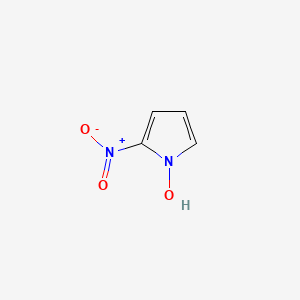![molecular formula C9H10ClNO4S B12526449 Ethyl 3-[(chlorosulfonyl)amino]benzoate CAS No. 651749-33-6](/img/structure/B12526449.png)
Ethyl 3-[(chlorosulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(chlorosulfonyl)amino]benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a chlorosulfonyl group attached to an amino group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(chlorosulfonyl)amino]benzoate typically involves the reaction of ethyl benzoate with chlorosulfonic acid. The process can be summarized as follows:
Step 1: Ethyl benzoate is dissolved in dichloromethane (DCM) and cooled to 0°C.
Step 2: Chlorosulfonic acid is added dropwise to the solution while maintaining the temperature at 0°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(chlorosulfonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols. Conditions typically involve the use of solvents like DCM or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl 3-[(chlorosulfonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 3-[(chlorosulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Ethyl 3-[(chlorosulfonyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the chlorosulfonyl group and has different reactivity and applications.
Ethyl 3-aminobenzoate: Contains an amino group but lacks the chlorosulfonyl group, leading to different chemical properties and uses.
Ethyl 3-nitrobenzoate: Contains a nitro group instead of a chlorosulfonyl group, resulting in different reactivity and applications .
Propiedades
Número CAS |
651749-33-6 |
|---|---|
Fórmula molecular |
C9H10ClNO4S |
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
ethyl 3-(chlorosulfonylamino)benzoate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)7-4-3-5-8(6-7)11-16(10,13)14/h3-6,11H,2H2,1H3 |
Clave InChI |
NZHMKBLDMOJRSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)



![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)


![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)
